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Compound of Interest

Compound Name: CCT365623

Cat. No.: B606556 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the anti-metastatic properties of

CCT365623, a potent and orally active inhibitor of lysyl oxidase (LOX). The data presented

herein, compiled from preclinical studies, demonstrates the significant potential of CCT365623
in impeding tumor progression and metastasis, particularly in breast cancer models. This

document is intended for researchers, scientists, and drug development professionals engaged

in oncology and metastatic disease research.

Core Findings at a Glance
CCT365623 exhibits a robust anti-metastatic effect by targeting lysyl oxidase, a key enzyme

implicated in the tumor microenvironment and metastatic cascade. In vivo studies utilizing the

MMTV-PyMT mouse model of spontaneous breast cancer have shown that oral administration

of CCT365623 significantly delays primary tumor development and curtails the metastatic

burden in the lungs.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of

CCT365623.
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Parameter Value

Target Lysyl Oxidase (LOX)

IC50 (LOX Inhibition) 0.89 µM

Table 1: In Vitro Efficacy of CCT365623

Treatment Group
Mean Tumor Volume at
Day 105 (mm³) (± SD)

Mean Number of Lung
Metastases (± Range)

Vehicle Control ~1400 (± ~200) 15 (± 5)

CCT365623 (70 mg/kg/day) ~700 (± ~150) 5 (± 3)

Table 2: In Vivo Efficacy of CCT365623 in MMTV-PyMT Mice

Mechanism of Action: Disrupting the LOX-EGFR
Axis
CCT365623 exerts its anti-metastatic effects by inhibiting the enzymatic activity of LOX.[1] This

inhibition disrupts a critical signaling pathway that promotes cancer cell proliferation and

invasion. Specifically, LOX activity leads to the trapping of Epidermal Growth Factor Receptor

(EGFR) on the cell surface through the upregulation of Matrilin-2 (MATN2). This sustained

EGFR signaling promotes tumor growth. CCT365623, by inhibiting LOX, prevents this EGFR

retention, thereby suppressing downstream signaling pathways, including AKT phosphorylation.

[2]
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CCT365623 Mechanism of Action

Experimental Protocols
In Vivo Spontaneous Metastasis Model
A study utilizing the MMTV-PyMT transgenic mouse model, which spontaneously develops

mammary tumors that metastasize to the lungs, was conducted to evaluate the in vivo efficacy

of CCT365623.

Animal Model: Female MMTV-PyMT mice.

Treatment: CCT365623 was administered daily via oral gavage at a dose of 70 mg/kg. The

vehicle control group received the corresponding vehicle.

Tumor Monitoring: Primary tumor growth was monitored by caliper measurements, and

tumor volume was calculated using the formula: (length × width²) / 2.

Metastasis Quantification: At the study endpoint, lungs were harvested, fixed, and sectioned.

The number of metastatic nodules on the lung surface was counted under a dissecting

microscope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b606556?utm_src=pdf-body
https://www.benchchem.com/product/b606556?utm_src=pdf-body
https://www.benchchem.com/product/b606556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

MMTV-PyMT Mice
(Spontaneous Breast Tumors)

Randomization into
Treatment Groups

Vehicle Control
(Oral Gavage)

CCT365623 (70 mg/kg)
(Oral Gavage)

Monitor Primary Tumor Growth
(Caliper Measurements)

Study Endpoint

Daily

Harvest Lungs

Quantify Metastatic Nodules

Data Analysis

Click to download full resolution via product page

In Vivo Experimental Workflow
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In Vitro Cell Migration and Invasion Assays
To assess the direct impact of CCT365623 on cancer cell motility, in vitro migration and

invasion assays are crucial. The following provides a general methodology.

Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.

Migration Assay (Boyden Chamber):

Cells are seeded in the upper chamber of a Transwell insert with a porous membrane in

serum-free media.

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

Cells are treated with varying concentrations of CCT365623 or vehicle control.

After incubation, non-migrated cells on the upper surface of the membrane are removed.

Migrated cells on the lower surface are fixed, stained, and quantified by counting under a

microscope.

Invasion Assay:

The protocol is similar to the migration assay, with the key difference being that the

Transwell membrane is pre-coated with a basement membrane extract (e.g., Matrigel) to

simulate the extracellular matrix.

The ability of cells to invade through this matrix is quantified.
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In Vitro Assay Workflow
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Conclusion
CCT365623 demonstrates significant promise as an anti-metastatic agent. Its targeted

inhibition of lysyl oxidase effectively disrupts a key signaling pathway involved in tumor growth

and cell motility. The preclinical data presented in this guide strongly support the further

investigation and development of CCT365623 as a novel therapeutic strategy for treating

metastatic cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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